MK-3903

描述

MK-3903 is an activator of AMP-activated protein kinase (AMPK; EC50 = 9 nM). It is selective for AMPK over a kinase panel at 10 µM, as well as the cytochrome P450 (CYP) isoforms CYP3A4 and CYP2D6 (IC50s = >50 µM for both) and the pregnane X receptor (PXR; EC50 = >30 µM). This compound (30 mg/kg) increases muscle and liver levels of phosphorylated ACC, an AMPK substrate, and reduces insulin resistance in diet-induced obese (DIO) mice. It inhibits hepatic fatty acid synthesis in db/db mice when administered at doses ranging from 3 to 30 mg/kg.

This compound is a potent and selective AMPK activator (EC50 = 8 nM). This compound exhibited robust target engagement in mouse liver following oral dosing, leading to improved lipid metabolism and insulin sensitization in mice. Chronic oral administration of this compound robustly increased ACC phosphorylation in liver with more modest effects in skeletal muscle. Treatment of various mouse models with this compound resulted in expected alterations in lipid metabolism and improvements in a measure of insulin sensitization.

作用机制

Target of Action

The primary target of MK-3903 is the AMP-activated protein kinase (AMPK) . AMPK is a crucial cellular energy sensor and regulator of energy homeostasis . It plays a significant role in metabolic diseases, including type 2 diabetes .

Mode of Action

This compound activates AMPK, leading to a series of intracellular events . The EC50 value of this compound for AMPK activation is 8 nM . It activates 10 of the 12 phosphorylated AMPK complexes with EC50 values in the range of 8 to 40 nM .

Biochemical Pathways

The activation of AMPK by this compound affects several biochemical pathways. It leads to the phosphorylation of Acetyl-CoA Carboxylase (ACC), an enzyme involved in fatty acid metabolism . This activation results in improved lipid metabolism and insulin sensitization .

Pharmacokinetics

The pharmacokinetics of this compound in animal models are characterized by moderate systemic plasma clearance (5.0 to13 mL/min/kg), a volume of distribution at steady state of 0.6 to 1.1 L/kg, and a terminal half-life of approximately 2 hours .

Result of Action

The activation of AMPK by this compound leads to robust target engagement in the liver, resulting in improved lipid metabolism and insulin sensitization . Chronic oral administration of this compound robustly increases ACC phosphorylation in the liver, leading to expected alterations in lipid metabolism .

生化分析

Biochemical Properties

MK-3903 plays a significant role in biochemical reactions by activating AMPK . It interacts with various enzymes and proteins, including cytochrome P450 (CYP) isoforms CYP3A4 and CYP2D6, and the pregnane X receptor (PXR) . The nature of these interactions is primarily regulatory, with this compound selectively activating AMPK over these other biomolecules .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, particularly those involving AMPK . This can lead to changes in gene expression and cellular metabolism, with potential impacts on processes such as fatty acid synthesis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, leading to enzyme activation or inhibition and changes in gene expression . Its primary mechanism of action involves the activation of AMPK, a key regulator of cellular energy homeostasis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, acute oral administration of this compound to high-fructose fed mice resulted in significant inhibition of hepatic fatty acid synthesis . Information on any threshold effects or toxic/adverse effects at high doses is currently limited .

Metabolic Pathways

This compound is involved in metabolic pathways related to cellular energy homeostasis, primarily through its activation of AMPK . It may interact with enzymes or cofactors in these pathways, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

It is known to be a substrate of human liver uptake transporters OATP1B1 and OATP1B3 , which may play a role in its localization or accumulation.

Subcellular Localization

Potential factors influencing its localization could include targeting signals or post-translational modifications .

生物活性

MK-3903 is a compound developed as a selective AMPK (AMP-activated protein kinase) activator, primarily aimed at addressing metabolic disorders such as type 2 diabetes mellitus (T2DM). Its mechanism of action involves the activation of AMPK, a critical regulator of energy metabolism in cells. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacodynamics, pharmacokinetics, and relevant case studies.

AMPK is a heterotrimeric protein that plays a vital role in cellular energy homeostasis. When activated, AMPK enhances glucose uptake and fatty acid oxidation while inhibiting lipogenesis. This compound selectively activates certain AMPK complexes, which may lead to beneficial metabolic effects.

Key Features:

- Selectivity : this compound activates 10 out of 12 phosphorylated AMPK complexes with varying efficacy, showing a maximum activation of over 50% in certain complexes .

- Pharmacological Profile : The compound has an EC50 value ranging from 8 to 40 nM, indicating its potency in activating AMPK .

Pharmacokinetics

This compound exhibits low permeability and is a substrate for hepatic uptake transporters OATP1B1 and OATP1B3. Its oral bioavailability is approximately 4% in C57BL/6 mice, which limits systemic distribution and suggests that it may be suitable for targeting intestinal tissues without significant systemic exposure .

Biological Activity Data

| Parameter | Value |

|---|---|

| EC50 (nM) | 8 - 40 |

| Max Activation (%) | >50 |

| Oral Bioavailability (%) | 4 |

| Target Engagement (pACC/ACC) | Robust in liver |

| Selectivity for AMPK Complexes | 10 out of 12 |

Case Studies

Several studies have evaluated the effects of this compound on metabolic parameters in various animal models:

- Study on Lipid Metabolism :

-

Insulin Sensitivity Assessment :

- A pharmacodynamic study assessed the impact of this compound on insulin sensitivity. After administration, mice showed improved glucose tolerance and reduced fasting blood glucose levels compared to control groups. This suggests that this compound may help mitigate insulin resistance associated with T2DM .

- Long-term Effects :

科学研究应用

Therapeutic Applications in Metabolic Diseases

MK-3903 has been primarily investigated for its role in treating Type 2 diabetes mellitus. The activation of AMPK by this compound is believed to enhance insulin sensitivity and promote glucose uptake in muscle and adipose tissues, thereby aiding in glucose metabolism.

Clinical Research Insights

Recent studies have shown that this compound effectively lowers blood glucose levels in preclinical models. For instance, research indicated that the compound demonstrated significant efficacy in reducing hyperglycemia in diabetic rodent models, supporting its potential as a therapeutic agent for diabetes management .

Cancer Research

Emerging evidence suggests that this compound may also have applications in oncology, particularly concerning chemotherapy resistance. A study highlighted that this compound could reverse the effects of TRIM14 overexpression, which is linked to chemotherapy resistance in gastric cancer cells. By modulating the AMPK/mTOR signaling pathway, this compound contributes to reduced cell proliferation and increased apoptosis in resistant cancer cells .

Neuroprotection

Research has explored the neuroprotective effects of this compound against arsenic-induced neurotoxicity. The compound was shown to activate autophagy-dependent apoptosis pathways via AMPK/mTOR signaling, indicating its potential utility in protecting neuronal cells from toxic insults .

Bone Health

Preliminary findings suggest that this compound may influence bone formation processes. Studies on osteoblast differentiation have indicated that AMPK activation can promote osteogenic pathways, which could be beneficial for conditions like osteoporosis .

Table 1: Summary of Applications and Findings Related to this compound

Case Study 1: Impact on Diabetes Management

A preclinical study involving diabetic rodents demonstrated that administration of this compound resulted in a significant reduction in fasting blood glucose levels compared to control groups. This study supports the hypothesis that AMPK activation can improve metabolic outcomes in diabetic conditions.

Case Study 2: Overcoming Chemotherapy Resistance

In a controlled experiment with gastric cancer cell lines, treatment with this compound led to a marked decrease in cell viability and an increase in apoptotic markers when compared to untreated cells. This suggests that enhancing AMPK activity may be a viable strategy for overcoming drug resistance in cancer therapy.

属性

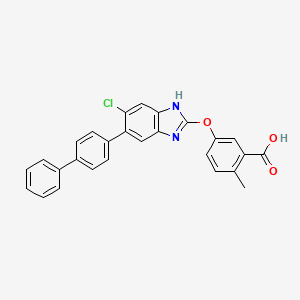

IUPAC Name |

5-[[6-chloro-5-(4-phenylphenyl)-1H-benzimidazol-2-yl]oxy]-2-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H19ClN2O3/c1-16-7-12-20(13-21(16)26(31)32)33-27-29-24-14-22(23(28)15-25(24)30-27)19-10-8-18(9-11-19)17-5-3-2-4-6-17/h2-15H,1H3,(H,29,30)(H,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIKQZQDYGXAUHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OC2=NC3=C(N2)C=C(C(=C3)C4=CC=C(C=C4)C5=CC=CC=C5)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H19ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Q1: How does MK-3903 exert its effects at the cellular level?

A: this compound functions as a direct activator of AMP-activated protein kinase (AMPK) []. AMPK, often referred to as the "cellular energy sensor," plays a critical role in regulating cellular energy homeostasis. When activated, AMPK initiates a cascade of downstream effects, including promoting glucose uptake, fatty acid oxidation, and inhibiting hepatic glucose production. By directly activating AMPK, this compound can modulate these metabolic pathways, making it a potential therapeutic candidate for metabolic disorders such as type 2 diabetes.

Q2: What evidence supports the therapeutic potential of this compound in metabolic diseases?

A: Preclinical studies have demonstrated the beneficial effects of this compound in animal models of metabolic dysfunction. For instance, in mice fed a high-fat diet, oral administration of this compound effectively improved lipid metabolism and insulin sensitivity []. This improvement was attributed to the compound's ability to engage with AMPK in the liver, highlighting its potential for treating metabolic disorders characterized by insulin resistance and dyslipidemia.

Q3: Beyond metabolic diseases, are there other areas where this compound shows promise?

A: Interestingly, recent research indicates that this compound might hold therapeutic potential in mitigating cisplatin-induced muscle atrophy []. Cisplatin, a widely used chemotherapy drug, is known to cause debilitating side effects, including muscle wasting. Studies show that this compound could potentially counteract this side effect by influencing the Glut4/AMPK/FoxO pathway []. This finding suggests a possible role for this compound in improving the quality of life for cancer patients undergoing chemotherapy.

Q4: Does the research suggest any limitations or potential drawbacks of this compound?

A: While this compound demonstrates promising results in preclinical studies, one study found that its overexpression could lead to chemotherapy resistance in gastric cancer cells []. Specifically, this compound was shown to promote proliferation and autophagy while inhibiting apoptosis in drug-resistant gastric cancer cells []. This finding highlights the complexity of AMPK signaling and the need for further research to fully understand the potential risks and benefits of this compound in different disease contexts.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。